N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-chloro-4-fluorobenzyl group at the N-position and a 2-fluorophenylamino substituent at the 5-position of the triazole ring. The presence of halogen atoms (Cl, F) enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N5O/c17-10-7-9(5-6-11(10)18)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7,14-15,21-24H,8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQOXFALRMDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on various studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 367.76 g/mol |
| CAS Number | 141079-18-7 |
| Density | 1.4 g/cm³ |
| Boiling Point | 626.4 ºC |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired triazole derivative. The synthetic route often includes steps such as nucleophilic substitution and cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, triazole derivatives exhibited IC values ranging from 1.1 μM to 4.24 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines . The mechanism of action is believed to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
Antimicrobial Activity
Antimicrobial evaluations indicate that triazole derivatives possess notable activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as thymidylate synthase in cancer cells.
- Membrane Disruption : Antimicrobial properties may arise from the ability of the compound to disrupt bacterial cell membranes.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazoles can modulate oxidative stress pathways, contributing to their anticancer and antimicrobial effects .
Case Study 1: Anticancer Evaluation
In a comparative study on triazole derivatives, this compound was tested alongside known chemotherapeutics like doxorubicin. The results indicated that this compound exhibited superior antiproliferative activity in certain cell lines compared to standard treatments .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests revealed that derivatives similar to this compound displayed significant inhibition against S. aureus and E. coli, with specific MIC values indicating their potential as alternative antimicrobial agents .
Scientific Research Applications
Biological Activities
The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The following sections detail its specific applications:
Anticancer Activity
Research has shown that 1,2,3-triazole derivatives exhibit significant anticancer properties. The presence of the triazole ring in N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide enhances its ability to inhibit cancer cell proliferation. Studies indicate that compounds with this structure can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy is attributed to the triazole moiety, which is known to disrupt cellular functions in bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound exhibits the ability to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The triazole ring can be formed via click chemistry techniques, which are favored for their efficiency and specificity .
Synthesis Pathway Overview:
-
Starting Materials :
- 3-chloro-4-fluorobenzaldehyde
- 2-fluoroaniline
- Azides (for triazole formation)
-
Reaction Conditions :
- Utilize copper-catalyzed azide–alkyne cycloaddition (CuAAC) for triazole formation.
- Purification methods include recrystallization or chromatography.
Case Study 1: Anticancer Efficacy
A detailed study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against breast cancer cell lines. The study reported a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another research article evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Halogenation Patterns
- Target Compound vs. Analog 1: Substitution of the 2-fluorophenylamino group (target) with 3-chlorophenylamino (Analog 1) increases molecular weight and logP due to chlorine’s higher atomic mass and lipophilicity. This may enhance membrane permeability but reduce solubility .
- Target Compound vs. ~395) .
Amino vs. Substituted Amino Groups
- The target compound’s 5-[(2-fluorophenyl)amino] group contrasts with the 5-amino group in Analogs 2–3. The aryl substitution likely reduces hydrogen-bonding capacity (3 donors in target vs. 3 in Analogs 2–4), but enhances π-π stacking interactions with biological targets .
Physicochemical Properties
- logP : The target compound’s predicted logP (~2.8) is lower than Analog 1 (3.1) and Analog 3 (~3.5), suggesting a balance between lipophilicity and aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
